
4-(3-Phenylquinoxalin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Morpholines, including “4-(3-Phenylquinoxalin-2-yl)morpholine”, can be synthesized from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Phenylquinoxalin-2-yl)morpholine” is based on the morpholine (1,4-oxazinane) motif . Morpholine is an organic chemical compound that features both amine and ether functional groups .Chemical Reactions Analysis
The synthesis of morpholines, including “4-(3-Phenylquinoxalin-2-yl)morpholine”, involves various chemical reactions. These include coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides .Scientific Research Applications
Anticancer Potential
Research has explored various derivatives of quinoxalinyl morpholine for their potential as anticancer agents. For instance, the design, synthesis, and preclinical evaluation of new derivatives, such as 2-(fluorophenyl)quinolin-4-one derivatives, have shown significant inhibitory activity against tumor cell lines. These studies have highlighted the potential of such compounds in developing new drug candidates with a focus on selective inhibition of cancer cell growth, indicating their promise for further clinical studies (Li-Chen Chou et al., 2010).
Antimicrobial Activity
Another field of application for morpholine derivatives includes antimicrobial and modulating activity. Compounds like 4-(Phenylsulfonyl) morpholine have been studied for their antimicrobial properties against standard and multi-resistant strains of bacteria and fungi. Such studies contribute to understanding how these compounds can be used to combat microbial resistance, offering a potential pathway for developing new antimicrobial treatments (M. A. Oliveira et al., 2015).
Anticonvulsant Properties
The anticonvulsant activity of new hybrid compounds derived from morpholine derivatives has been explored, indicating their potential as new therapeutic agents for epilepsy. The synthesis of these compounds involves incorporating structural elements from known antiepileptic drugs, suggesting a novel approach to treating seizure disorders with potentially broader spectra of activity across different seizure models (K. Kamiński et al., 2015).
Anticancer Agent Synthesis
Further research into morpholine derivatives has led to the synthesis of compounds with potential as anticancer agents, such as novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate. These compounds have been evaluated for their efficacy against various cancer cell lines, demonstrating moderate to high levels of antitumor activities. This underscores the versatility of morpholine derivatives in medicinal chemistry, particularly in developing treatments for cancer (Yilin Fang et al., 2016).
Mechanism of Action
Target of Action
Quinoxalines, a class of n-heterocyclic compounds to which this compound belongs, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
Mode of Action
It’s worth noting that quinoxaline derivatives, in general, interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence various biochemical pathways, leading to their diverse therapeutic uses .
Result of Action
Quinoxaline derivatives are known to have several prominent pharmacological effects .
properties
IUPAC Name |
4-(3-phenylquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-18(21-10-12-22-13-11-21)20-16-9-5-4-8-15(16)19-17/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEUKCVVFYRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylquinoxalin-2-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

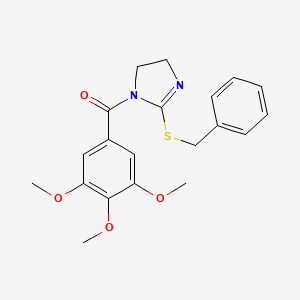

![N-(4-methoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2770909.png)

![1-cyclopentyl-3-((3,4-dimethylphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2770915.png)
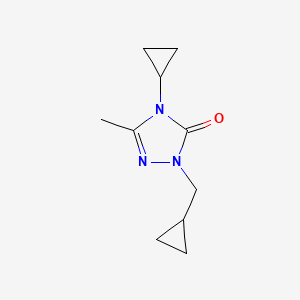
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)
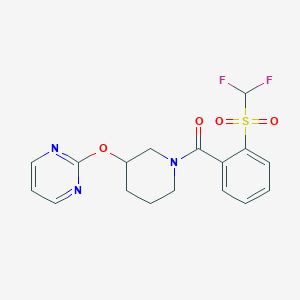

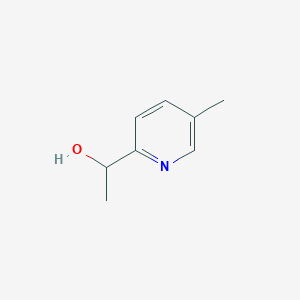
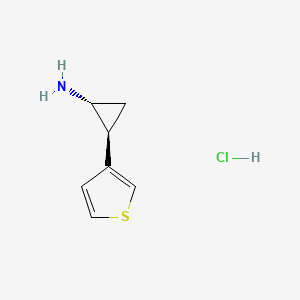
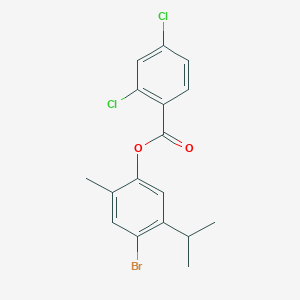
![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)
![7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2770930.png)